
3-(3-Iodophenyl)-1H-pyrazol-5-amine physical
and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-(3-Iodophenyl)-1H-pyrazol-5-

amine

Cat. No.: B3142301 Get Quote

An In-depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine: Properties, Synthesis,

and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 3-(3-Iodophenyl)-1H-pyrazol-5-
amine, a heterocyclic compound of significant interest to researchers, scientists, and

professionals in drug development. The document delves into the core physicochemical

properties, spectroscopic characteristics, and essential synthetic methodologies for this

molecule. A critical focus is placed on its chemical reactivity, particularly the strategic

importance of its dual functionalities: the versatile 3(5)-aminopyrazole core and the

synthetically valuable iodophenyl moiety. By exploring its applications as a privileged scaffold in

medicinal chemistry, this guide illuminates its role as a cornerstone building block for the

synthesis of targeted therapeutics, including kinase inhibitors. The narrative integrates field-

proven insights with technical data, supported by authoritative citations and visual diagrams to

facilitate a deeper understanding of the compound's scientific and practical value.

Introduction: The Strategic Value of the 3-Aryl-1H-
pyrazol-5-amine Scaffold
The pyrazole ring system is a foundational motif in medicinal chemistry, recognized for its

presence in numerous therapeutic agents and biologically active compounds.[1] Within this
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class, the 3(5)-aminopyrazole substructure is considered a "privileged scaffold"—a molecular

framework that is capable of binding to multiple biological targets.[2][3] Its utility stems from a

combination of features: a stable aromatic core, strategically positioned hydrogen bond donors

and acceptors, and the capacity for extensive synthetic functionalization.

A crucial characteristic of 3(5)-aminopyrazoles is prototropic tautomerism. The compound

exists as a dynamic equilibrium between two tautomeric forms: 3-(3-Iodophenyl)-1H-pyrazol-
5-amine and 5-(3-Iodophenyl)-1H-pyrazol-3-amine. This equilibrium can influence the

molecule's reactivity and interaction with biological targets, making an understanding of this

phenomenon essential for its application in synthesis and drug design.[4]

The introduction of a 3-iodophenyl group imparts significant strategic advantages. The iodine

atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling

reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation

of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of

modern drug discovery.[3]

Caption: Prototropic tautomerism of 3-(3-Iodophenyl)-1H-pyrazol-5-amine.

Physicochemical Properties
The fundamental physical and chemical properties of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
are summarized below. These properties are crucial for its handling, formulation, and

application in synthetic chemistry.
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Property Data

Chemical Structure (See Tautomerism Diagram Above)

IUPAC Name
3-(3-Iodophenyl)-1H-pyrazol-5-amine (also

named 5-(3-Iodophenyl)-1H-pyrazol-3-amine)[5]

CAS Number
502132-87-8, 1217089-18-3[5] (Note: Multiple

CAS numbers may exist for tautomers)

Molecular Formula C₉H₈IN₃[5]

Molecular Weight 285.09 g/mol

Appearance Typically an off-white to light brown solid.

Melting Point

Not publicly reported. For comparison, the

related 3-(3-chlorophenyl)-1H-pyrazol-5-amine

is a solid.[6]

Solubility
Generally soluble in polar organic solvents such

as DMSO, DMF, and methanol.

InChI Key
InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-

9(11)13-12-8/h1-5H,(H3,11,12,13)[5]

Spectroscopic Characterization
While specific spectra for this exact compound are not readily available in public databases, its

characteristic spectroscopic features can be reliably predicted based on its structure and data

from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the phenyl and pyrazole rings. The protons on the iodophenyl ring would appear in the

aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their positions relative to

the iodine and pyrazole substituents. A characteristic singlet for the pyrazole C4-H proton

would likely appear around 6.0 ppm. The broad signals for the amine (NH₂) and pyrazole

(NH) protons would also be present, and their chemical shifts can be highly dependent on

the solvent and concentration.
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¹³C NMR: The carbon NMR would display nine distinct signals. The carbons of the phenyl

ring would resonate in the aromatic region (~115-140 ppm), with the carbon atom directly

bonded to the iodine (C-I) showing a characteristic upfield shift compared to its non-

halogenated counterpart. The three carbons of the pyrazole ring would also have unique

chemical shifts.

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations

for both the pyrazole NH and the primary amine NH₂ groups, typically appearing as broad

bands in the 3100-3500 cm⁻¹ region. C=N and C=C stretching vibrations from the pyrazole

and phenyl rings would be observed in the 1500-1650 cm⁻¹ range. The C-I stretch appears

at lower frequencies, typically below 600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak

(M⁺) at m/z 285. The isotopic pattern would be characteristic of a molecule containing one

iodine atom. Fragmentation would likely involve the loss of HCN or NH₂ from the pyrazole

ring.

Synthesis and Methodology
The synthesis of 3(5)-aryl-5(3)-aminopyrazoles is a well-established process in organic

chemistry, most commonly achieved through the condensation of a β-ketonitrile with hydrazine.

[2][7] This approach offers a reliable and efficient route to 3-(3-Iodophenyl)-1H-pyrazol-5-
amine.
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3'-Iodoacetophenone

3-(3-Iodophenyl)-3-oxopropanenitrile
(β-Ketonitrile Intermediate)

Claisen Condensation

Base (e.g., NaOEt)
+ Ethyl Cyanoacetate

Cyclocondensation

Hydrazine Hydrate (N₂H₄·H₂O)
+ Acid catalyst (e.g., AcOH)

3-(3-Iodophenyl)-1H-pyrazol-5-amine
(Final Product)

Work-up & Purification

Click to download full resolution via product page

Caption: General synthetic workflow for 3-(3-Iodophenyl)-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis via
Cyclocondensation
This protocol describes a representative procedure based on established methodologies.

Synthesis of the β-Ketonitrile Intermediate:

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 3'-

iodoacetophenone (1.0 eq.).

Stir the mixture at room temperature for 15 minutes.

Add ethyl cyanoacetate (1.1 eq.) dropwise and heat the reaction mixture to reflux for 4-6

hours, monitoring by TLC.
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After completion, cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and extract

the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude 3-(3-iodophenyl)-3-oxopropanenitrile. This

intermediate can be purified by column chromatography or used directly in the next step.

Cyclocondensation to form the Aminopyrazole:

Dissolve the crude β-ketonitrile (1.0 eq.) in ethanol or acetic acid.

Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored

by TLC until the starting material is consumed.

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it

can be collected by filtration.

Alternatively, the solvent can be removed under reduced pressure. The resulting residue is

then partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent

(e.g., ethyl acetate).

The organic layer is separated, dried, and concentrated. The crude product is purified by

silica gel column chromatography or recrystallization to afford pure 3-(3-Iodophenyl)-1H-
pyrazol-5-amine.

Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound is derived from three key reactive sites: the pyrazole

ring, the exocyclic amine, and the iodo-substituent on the phenyl ring.

Reactions at the Pyrazole Core
The pyrazole ring, being electron-rich and activated by the amino group, is susceptible to

electrophilic substitution, predominantly at the C4 position.[3] A prime example is regioselective

halogenation.
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C4-Halogenation: Treatment with N-halosuccinimides (NCS, NBS, or NIS) in a solvent like

DMSO provides a metal-free, room-temperature method to install a halogen at the C4

position.[8] This transformation is valuable for introducing another point of synthetic diversity.

Reactions of the Amino Group
The primary amine at the C5 position is a potent nucleophile and can participate in a wide

range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Condensation: Reaction with aldehydes and ketones to form Schiff bases, which can be

further reduced or cyclized.

Formation of Fused Systems: The aminopyrazole acts as a 1,3-bis-nucleophile in reactions

with 1,3-bis-electrophiles (e.g., β-dicarbonyl compounds, α,β-unsaturated ketones) to

construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves

important pharmacophores.[4]

Reactions at the Iodophenyl Ring: The Cross-Coupling
Hub
The C-I bond is the most valuable functional group for medicinal chemists using this scaffold. It

enables a host of palladium-catalyzed cross-coupling reactions to build molecular complexity.

3-(3-Iodophenyl)-
1H-pyrazol-5-amine

Suzuki Coupling
(R-B(OH)₂)

Pd catalyst
+ Base

Heck Coupling
(Alkene)

Pd catalyst
+ Base

Sonogashira Coupling
(Alkyne)

Pd/Cu catalyst
+ Base

Buchwald-Hartwig
(R₂NH)

Pd catalyst
+ Base

Aryl-Aryl Product Styrenyl Product Alkynyl Product Arylamine Product
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Click to download full resolution via product page

Caption: Key cross-coupling reactions utilizing the iodophenyl group.

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.

Heck Coupling: Reaction with alkenes to form styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

Applications in Drug Discovery
3-(3-Iodophenyl)-1H-pyrazol-5-amine is not just a chemical curiosity; it is a validated and

highly valuable starting material in the quest for new medicines.

Kinase Inhibitors: The aminopyrazole scaffold is a well-known "hinge-binder" motif that can

interact with the ATP-binding site of many protein kinases. Derivatives have been designed

as selective inhibitors of targets like c-Jun N-terminal Kinase (JNK3), which is implicated in

neurodegenerative diseases.[9]

Scaffold for Library Synthesis: Its true power lies in its role as a template for combinatorial

chemistry. The orthogonal reactivity of the amino group and the iodo group allows for a

stepwise, controlled diversification, enabling the creation of large libraries of related

compounds for high-throughput screening.[10]

G-Protein Coupled Receptor (GPCR) Modulators: The structural features of aminopyrazoles

make them suitable for targeting GPCRs, which are a large family of drug targets.[3]

Safety and Handling
While a specific safety datasheet for this compound is not publicly available, compounds of this

class should be handled with appropriate care in a laboratory setting.

GHS Classification (Predicted): Likely to be classified as an irritant to the skin and eyes and

may be harmful if swallowed, based on data for similar compounds like 3-amino-5-

phenylpyrazole.[11]
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Handling: Use standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid

inhalation of dust and direct contact with skin and eyes.

Conclusion
3-(3-Iodophenyl)-1H-pyrazol-5-amine is a strategically designed molecular building block that

offers immense value to the fields of organic synthesis and medicinal chemistry. Its defining

features—the tautomeric aminopyrazole core and the versatile iodophenyl handle—provide a

powerful platform for constructing complex molecular architectures. A thorough understanding

of its physicochemical properties, reactivity, and synthetic protocols, as outlined in this guide, is

essential for researchers aiming to leverage this compound in the rational design and discovery

of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-5-phenylpyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-5-phenylpyrazole
https://www.benchchem.com/product/b3142301#3-3-iodophenyl-1h-pyrazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/product/b3142301#3-3-iodophenyl-1h-pyrazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/product/b3142301#3-3-iodophenyl-1h-pyrazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/product/b3142301#3-3-iodophenyl-1h-pyrazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3142301?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3142301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

